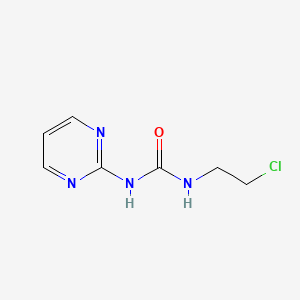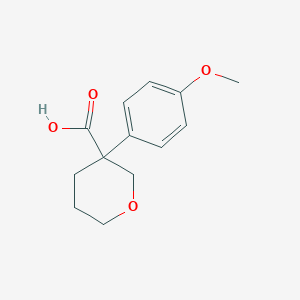
3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid is an organic compound that features a tetrahydropyran ring substituted with a methoxyphenyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid typically involves the reaction of 4-methoxybenzaldehyde with dihydropyran in the presence of an acid catalyst to form the corresponding tetrahydropyran derivative. This intermediate is then subjected to further reactions to introduce the carboxylic acid group. Common reagents used in these reactions include acids like p-toluenesulfonic acid and solvents such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of 3-(4-Hydroxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid.
Reduction: Formation of 3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-methanol.
Substitution: Formation of various substituted tetrahydropyran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and inhibiting certain cancer cell lines .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid
- Tetrahydropyran-3-carboxylic acid
- 2H-Pyran, 3,4-dihydro-
Uniqueness
3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, while the carboxylic acid group provides a site for further chemical modifications .
Propriétés
Formule moléculaire |
C13H16O4 |
|---|---|
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)oxane-3-carboxylic acid |
InChI |
InChI=1S/C13H16O4/c1-16-11-5-3-10(4-6-11)13(12(14)15)7-2-8-17-9-13/h3-6H,2,7-9H2,1H3,(H,14,15) |
Clé InChI |
KXRTUBSDUUOFGO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2(CCCOC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


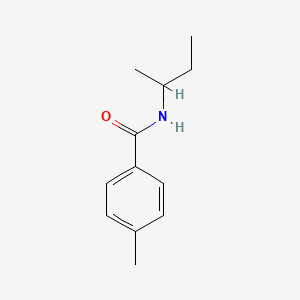
![2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid](/img/structure/B14006060.png)
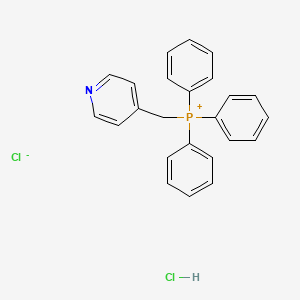
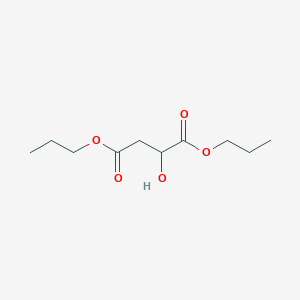
![Ethyl [(1E)-3-(2-acetylphenyl)triaz-1-en-1-yl]acetate](/img/structure/B14006069.png)
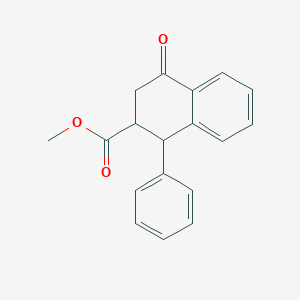
![[4-[3-(1-Hydroxy-3,4-dioxonaphthalen-2-yl)propyl]phenyl] acetate](/img/structure/B14006082.png)
![Ethyl 4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanoate](/img/structure/B14006089.png)


![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-4-methylsulfanylbutanoate](/img/structure/B14006096.png)
![4-[(2-Chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B14006111.png)
